molecular formula C14H15BrN2O B2736874 3-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide CAS No. 1493219-78-5

3-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

Cat. No. B2736874
CAS RN: 1493219-78-5
M. Wt: 307.191
InChI Key: AWNHODGLDDANHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide is a chemical compound that has gained significant attention due to its potential use in scientific research. This compound is a member of the benzamide family and has been found to have various biochemical and physiological effects. The purpose of

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Research has explored the synthesis of substituted 3-methyleneisoindolin-1-ones, involving the coupling of 2-bromobenzamides and terminal alkynes, showcasing the role of bromo-substituted benzamides in synthesizing complex organic molecules with potential pharmaceutical applications (Li et al., 2009). Another study detailed a concise approach to benzisothiazol-3(2H)-one derivatives via copper-catalyzed reactions of o-bromobenzamide derivatives, highlighting the importance of such compounds in developing new chemical synthesis methods (Wang et al., 2012).

DNA Repair and Cellular Effects

  • Investigations into the effects of inhibitors like 3-aminobenzamide on DNA repair mechanisms shed light on the intricate roles that similar compounds may play in influencing cellular processes and responses to DNA damage, providing a basis for understanding the cellular impact of bromo-substituted benzamides and their potential therapeutic uses (Cleaver et al., 1985).

Pharmacological and Toxicological Studies

  • Some studies have delved into the pharmacology and toxicology of novel synthetic opioids and other related compounds, examining their effects and potential as substances of abuse. While not directly related to 3-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide, these investigations highlight the importance of understanding the biological activities and safety profiles of bromo-substituted benzamides (Sharma et al., 2018).

Environmental and Biological Degradation

  • Research into the biodegradation of bromoxynil (a brominated nitrile herbicide) by microorganisms suggests potential environmental and biotechnological applications for bromo-substituted compounds in bioremediation and the study of microbial metabolism (McBride et al., 1986).

properties

IUPAC Name

3-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-10-11(5-4-6-12(10)15)13(18)17-14(9-16)7-2-3-8-14/h4-6H,2-3,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNHODGLDDANHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(1-cyanocyclopentyl)-2-methylbenzamide

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